Diethylsulfamide
Description
Contextualization within Sulfamide (B24259) Chemistry
Sulfamides are a class of organosulfur compounds characterized by a sulfonyl group directly attached to two amine groups. wikipedia.org The general structure is R¹R²NSO₂NR³R⁴. Diethylsulfamide, with the chemical formula C₄H₁₂N₂O₂S, is a symmetrically N,N'-disubstituted sulfamide where two ethyl groups are attached to the nitrogen atoms. chemsynthesis.comchemsrc.comguidechem.com This structure imparts specific chemical characteristics that differentiate it from other sulfamides.
The sulfonamide functional group is known for its chemical stability, polarity, and hydrogen-bonding capabilities. thieme-connect.com In N,N'-disubstituted sulfamides like this compound, the presence of hydrogen-bond donors and acceptors makes them interesting for applications in materials science and medicinal chemistry. rsc.orgscispace.comnih.gov Compared to the widely studied ureas and thioureas, the synthetic utilization of the sulfamide moiety has been less extensive, partly due to challenges in creating unsymmetrical versions. rsc.orgscispace.com
The classic method for synthesizing sulfamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.orgcbijournal.com For this compound, a common synthesis route involves the reaction of sulfuryl chloride with ethylamine (B1201723). orgsyn.org This method, while effective, is part of a broader landscape of synthetic strategies developed for creating diverse sulfamide structures, including recent advancements like Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. rsc.orgacs.org
Historical Perspectives on this compound Investigation
Early research into sulfamides dates back to the discovery of the antibacterial properties of sulfonamide drugs in the 1930s. nih.govresearchgate.netwikipedia.org While much of the initial focus was on sulfanilamide (B372717) and its derivatives for medicinal purposes, the fundamental chemistry of the sulfamide group was also being explored. nih.gov
One of the notable early syntheses of N,N'-diethylsulfamide was documented in Organic Syntheses, highlighting a procedure involving the reaction of ethylamine with sulfuryl chloride in petroleum ether, followed by hydrolysis. orgsyn.org This method provided a practical route to obtain the compound for further study. orgsyn.org Historically, N,N'-diethylsulfamide has also been noted as a plasticizer in some historical cellulose (B213188) acetate (B1210297) artifacts. researchgate.net
Reviews on sulfamide chemistry from the mid-20th century began to systematically catalogue the synthesis and reactions of various sulfamides, including disubstituted derivatives. tandfonline.com These foundational studies laid the groundwork for understanding the reactivity and potential of compounds like this compound, distinguishing them from the more medicinally-focused aromatic sulfonamides.
Current Research Landscape and Emerging Trends Pertaining to this compound
Contemporary research on this compound and related N,N'-disubstituted sulfamides is expanding beyond traditional applications. A significant emerging trend is the use of these compounds in modern organic synthesis and materials science.
Synthesis and Catalysis: The development of new synthetic methodologies, such as the SuFEx click chemistry, has made unsymmetrical and polysulfamides more accessible. rsc.orgnih.gov This has opened avenues for creating novel polymers with tunable properties. rsc.orgacs.org N,N'-disubstituted sulfamides are also being investigated as organocatalysts that utilize their hydrogen-bonding capabilities. cbijournal.com
Medicinal Chemistry: While not a classical "sulfa drug," this compound derivatives are being explored in medicinal chemistry. For instance, N,N-diethylsulfonamide moieties have been incorporated into molecules designed as selective neuropeptide Y Y2 receptor antagonists and ligands for other biological targets. openlabnotebooks.orgnih.gov In some contexts, the N,N-diethylsulfonamide group has shown to be more potent than its N,N-dimethylsulfonamide counterpart. nih.gov It can also serve as a directing group in the synthesis of complex heterocyclic compounds. mdpi.com
Photochemistry: A novel pyranine (B1669890) derivative incorporating neutral diethylsulfonamide moieties has been synthesized. rsc.org This research demonstrates new photochemical reactivity, suggesting potential applications in developing advanced photoacidic systems. rsc.org
Pesticide Research: Recent studies have applied SuFEx click reactions to synthesize new N,N'-disubstituted sulfamide derivatives, including those with heterocyclic structures, as potential pesticides. acs.org Preliminary results have shown promising insecticidal and fungicidal activities for some of these new compounds. acs.org
The ongoing exploration of this compound and its derivatives highlights a shift towards leveraging its unique structural and reactive properties in a variety of advanced chemical applications.
Chemical Properties of N,N'-Diethylsulfamide
| Property | Value | Source(s) |
| CAS Number | 6104-21-8 | chemsynthesis.comchemsrc.comguidechem.com |
| Molecular Formula | C₄H₁₂N₂O₂S | chemsynthesis.comchemsrc.combiosynth.com |
| Molecular Weight | 152.22 g/mol | chemsrc.combiosynth.com |
| Boiling Point | 225.2ºC at 760 mmHg | chemsrc.com |
| Flash Point | 90ºC | chemsrc.com |
| Density | 1.142 g/cm³ | chemsrc.com |
| Melting Point | 67°C (purified) | orgsyn.org |
| Refractive Index | 1.462 | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[ethyl(sulfamoyl)amino]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQUCWMQMWNPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563594 | |
| Record name | N,N-Diethylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4841-33-2 | |
| Record name | N,N-Diethylsulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-sulfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Diethylsulfamide and Its Derivatives
Novel Synthetic Routes and Reaction Mechanisms
The development of novel synthetic pathways for diethylsulfamide and its derivatives is driven by the need for more efficient and selective chemical transformations. Researchers are exploring a variety of new approaches to construct the sulfamide (B24259) core and introduce functional diversity.
Catalytic methods are at the forefront of modern organic synthesis, offering pathways to desired products with high efficiency and selectivity, often under mild conditions. While specific catalytic syntheses targeting N,N'-diethylsulfamide are not extensively documented in dedicated studies, the principles and catalysts used for the broader class of sulfamides and sulfonamides are directly applicable.
Recent advancements have focused on metal-catalyzed and organocatalytic systems. For instance, iron-catalyzed reactions have been developed for the synthesis of structurally diverse indene (B144670) derivatives from N-benzylic sulfonamides, demonstrating the catalytic cleavage and formation of bonds adjacent to the sulfonamide group. capes.gov.br Such a strategy could potentially be adapted for the functionalization of this compound precursors.
Furthermore, the synthesis of primary amines, key starting materials for many sulfamides, has been achieved through iron-catalyzed reductive amination of ketones and aldehydes. d-nb.info This method boasts a broad substrate scope and high functional group tolerance, suggesting its utility in preparing precursors for asymmetrically substituted this compound derivatives. d-nb.info The use of N-heterocyclic carbenes (NHCs) in combination with photoredox and hydrogen atom transfer catalysis represents another frontier, enabling the allylic acylation of alkenes with carboxylic acids, a transformation that could be envisioned for creating complex this compound analogues. nih.gov
Table 1: Examples of Catalytic Systems Applicable to Sulfamide Synthesis
| Catalyst Type | Reaction | Potential Application for this compound | Reference |
| Iron (FeCl3) | Cleavage of C-N bonds in N-benzylic sulfonamides | Functionalization of this compound precursors | capes.gov.br |
| Iron Nanoparticles | Reductive amination of carbonyls | Synthesis of precursors for substituted diethylsulfamides | d-nb.info |
| N-Heterocyclic Carbene (NHC) | Allylic acylation | Synthesis of complex, functionalized this compound derivatives | nih.gov |
| Copper | Sulfonamidation | Direct synthesis from sulfonyl azides and C-H bonds | thieme-connect.com |
Achieving stereochemical and regiochemical control is a significant challenge in the synthesis of complex organic molecules. For analogues of this compound that possess stereocenters or require specific substitution patterns, stereoselective and regioselective methods are crucial.
The stereoselective synthesis of chiral sulfinyl compounds, which are precursors to some sulfamides, has been extensively reviewed, highlighting methods like stereoselective oxidation and transformations of chiral sulfinates. acs.org The addition of sulfonyl anions to chiral N-sulfinyl imines has been demonstrated as a highly stereoselective method for preparing β-amino sulfones and sulfonamides, which could be precursors to chiral this compound derivatives. acs.org Similarly, cascade reactions mediated by chiral aldehydes have been employed for the stereoselective synthesis of Δ(1)-pyrroline sulfonamides. rsc.org
Regioselectivity is critical when synthesizing unsymmetrically substituted this compound derivatives. The synthesis of highly substituted imidazoles from allenyl sulfonamides demonstrates how the choice of substituents can direct the regiochemical outcome of a reaction. figshare.com Furthermore, the regioselective synthesis of indene derivatives from N-benzylic sulfonamides catalyzed by iron(III) chloride showcases excellent control over the position of new bond formation. capes.gov.br A novel method for the regioselective synthesis of N-substituted-4-substituted isothiazolidine-1,1-dioxides from epoxides and sulfonamides also underscores the importance of the activating group in directing the cyclization event. exlibrisgroup.com
Table 2: Strategies for Stereoselective and Regioselective Synthesis of Sulfamide Analogues
| Strategy | Outcome | Potential Application for this compound Analogues | Reference |
| Addition to Chiral N-Sulfinyl Imines | Stereoselective formation of β-amino sulfonamides | Synthesis of chiral, non-symmetrical this compound derivatives | acs.org |
| Chiral Aldehyde Mediated Cascade | Stereoselective synthesis of cyclic sulfonamides | Access to conformationally restricted this compound analogues | rsc.org |
| Reaction of Allenyl Sulfonamides | Regioselective formation of substituted imidazoles | Controlled synthesis of unsymmetrical this compound derivatives | figshare.com |
| FeCl3-Catalyzed Cyclization | Regioselective synthesis of indenes | Specific functionalization of this compound precursors | capes.gov.br |
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. nih.govacs.org The synthesis of a sulfonamide library has been successfully demonstrated using a meso-reactor apparatus, highlighting the potential for rapid and efficient production. nih.govacs.org This approach allows for waste minimization and the use of greener solvents. nih.govacs.org
A one-flow synthesis of unsymmetrical sulfamides and N-substituted sulfamate (B1201201) esters from chlorosulfonic acid has been developed, affording products in short reaction times (≤90 seconds). organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous as it can suppress the formation of byproducts and allows for the synthesis of compounds with acid- or base-labile groups without extensive purification. organic-chemistry.orgorganic-chemistry.org Fully automated flow-through systems have also been designed for the synthesis of secondary sulfonamides, further demonstrating the potential for high-throughput synthesis and purification. acs.org While a dedicated flow synthesis for N,N'-diethylsulfamide has not been explicitly detailed, these established protocols for general sulfamides could be readily adapted.
Stereoselective and Regioselective Synthesis of this compound Analogues
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce the environmental impact of chemical processes. For this compound synthesis, this translates to the development of solvent-free methods, maximizing atom economy, and minimizing waste.
Eliminating or reducing the use of volatile and often hazardous organic solvents is a key goal of green chemistry. Solvent-free synthesis of N-sulfonyl imines, important intermediates, has been achieved using tungsten(VI) chloride as a reusable catalyst. rsc.org A mechanochemical approach, utilizing a ball mill, has been reported for the solvent-free, one-pot synthesis of sulfonamides from disulfides. rsc.org This method is environmentally friendly and cost-effective. rsc.org
Microwave-assisted, solvent-free Michael addition of sulfonamides to α,β-unsaturated esters has been efficiently catalyzed by KF/Al2O3, providing N-alkyl derivatives in high yields and short reaction times. tandfonline.com The synthesis of sulfonamides containing hydroxyl groups has also been accomplished under solvent-free conditions. orgchemres.org In cases where a solvent is necessary, the use of greener alternatives is encouraged. Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have been successfully employed for the synthesis of sulfonamides from amines and sulfonyl chlorides. uniba.it
Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. nih.gov The synthesis of sultams (cyclic sulfonamides) from 2-nitrochalcones and elemental sulfur has been reported with complete atom economy. nih.govtaylorandfrancis.com This redox-neutral and catalyst-free reaction efficiently forms all the necessary bonds without generating byproducts. nih.govtaylorandfrancis.com
Waste minimization is closely linked to atom economy and the use of efficient catalytic and flow-based methodologies. nih.govacs.org The flow synthesis of sulfonamide libraries, for example, is designed to minimize waste and employ environmentally benign media. nih.govacs.org The use of water as a solvent for the synthesis of sulfonamide and sulfonate derivatives also represents a significant step towards greener processes, as it eliminates the need for toxic organic solvents and simplifies product isolation. mdpi.com Furthermore, a three-component synthesis of α-substituted sulfonamides via Brønsted acid-catalyzed C(sp3)–H bond functionalization provides an atom- and step-economic approach with water as the only byproduct. rsc.org
Table 3: Green Chemistry Approaches in Sulfamide Synthesis
| Green Chemistry Principle | Methodology | Relevance to this compound Synthesis | Reference |
| Solvent-Free Synthesis | Mechanochemistry (Ball-milling) | Environmentally benign production from disulfides | rsc.org |
| Microwave-assisted Michael addition | Efficient N-alkylation without solvents | tandfonline.com | |
| Reduced-Solvent Synthesis | Use of Deep Eutectic Solvents (DESs) | Biodegradable and recyclable reaction media | uniba.it |
| Synthesis in Water | Elimination of hazardous organic solvents | mdpi.com | |
| Atom Economy | Redox-neutral synthesis of sultams | Maximizing incorporation of reactant atoms into the product | nih.govtaylorandfrancis.com |
| 3-Component C-H functionalization | High efficiency with minimal byproduct formation | rsc.org | |
| Waste Minimization | Flow Chemistry | Reduced waste generation and use of green media | nih.govacs.org |
Solvent-Free and Reduced-Solvent Methodologies
Precursor and Intermediate Chemistry for this compound Synthesis
The synthesis of N,N'-diethylsulfamide relies on carefully controlled reactions involving specific precursor molecules and proceeds through transient intermediate species. Understanding the chemistry of these precursors and intermediates is crucial for the development of efficient and selective synthetic routes.
The classical and most direct precursor system for the synthesis of N,N'-diethylsulfamide involves the reaction of primary amines with a sulfurylating agent. A well-documented method utilizes ethylamine (B1201723) as the primary precursor, which reacts with sulfuryl chloride in the presence of a base to form the desired sulfamide.
A common procedure involves charging a reaction vessel with ethylamine and pyridine (B92270) in a suitable solvent, such as petroleum ether. The mixture is cooled to a low temperature, typically between -15 and -30 °C, before the dropwise addition of sulfuryl chloride. Pyridine serves as a base to neutralize the hydrogen chloride byproduct generated during the reaction. The selection of these precursors is based on their commercial availability and reactivity.
| Precursor System | Reactants | Role of Components | Reaction Conditions |
| Classical Method | Ethylamine, Sulfuryl Chloride, Pyridine | Ethylamine : Source of the ethylamino group. Sulfuryl Chloride : Provides the sulfonyl (-SO2-) group. Pyridine : Acts as a base to scavenge HCl. | Low temperature (-15 to -30 °C), Petroleum ether as solvent. |
| Alternative Amine Sources | Diethylamine | Reacts with sulfonyl chlorides to form N,N-diethylsulfonamides. | Varies depending on the specific sulfonyl chloride used. |
| In Situ Generated Precursors | Diethylamine, Carbon Disulfide, p-Toluenesulfonyl chloride | These can react to form key intermediates for the synthesis of more complex sulfonated compounds. | Room temperature in a solvent like dichloromethane. |
Recent advancements have also explored the use of N,N-diethylsulfamoyl chloride as a direct precursor, which can then be reacted with various nucleophiles. This approach is particularly useful for the synthesis of more complex, unsymmetrical this compound derivatives. Additionally, methods for the in situ generation of sulfamoyl chloride intermediates are being investigated to improve reaction efficiency and avoid handling of sensitive sulfonyl chloride reagents. For instance, the reaction of an amine with sulfuryl chloride can generate a sulfamoyl chloride intermediate that is immediately used in a subsequent coupling reaction.
The reaction between an amine and a sulfonyl chloride to form a sulfamide is generally rapid and proceeds through short-lived intermediates that are challenging to isolate under typical synthetic conditions. The mechanism is believed to involve a stepwise process.
Initially, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This addition forms a tetrahedral intermediate. This intermediate is highly transient and quickly eliminates a chloride ion to yield a protonated form of the final sulfamide. The base present in the reaction mixture then deprotonates this species to afford the neutral sulfamide product.
In the synthesis of N,N'-diethylsulfamide from ethylamine and sulfuryl chloride, the primary reaction intermediate is the initially formed adduct of ethylamine and sulfuryl chloride. While this tetrahedral intermediate is not typically isolated, its existence is inferred from mechanistic studies of analogous reactions.
Kinetic studies on the reaction of various sulfamoyl chlorides with anilines support the operation of an elimination mechanism involving a transient N-sulfonylamine species ([R-N=SO2]). While this is for N-substituted sulfamoyl chlorides, it provides insight into the types of reactive intermediates that can form in sulfamide synthesis.
In some cases, side reactions can lead to the formation of more stable, isolable intermediates or byproducts. For example, in the synthesis of N,N'-diethylsulfamide, the formation of an alkyl imido compound has been proposed as a potential side product, which can be hydrolyzed by heating the reaction mixture under acidic conditions.
The characterization of the final N,N'-diethylsulfamide product and any isolable intermediates or side products relies on a combination of spectroscopic and analytical techniques.
| Technique | Application in Characterization |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy are used to confirm the structure of the this compound product by identifying the chemical shifts and coupling constants of the ethyl groups and the N-H protons. |
| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong absorptions of the S=O bonds in the sulfonyl group (typically in the regions of 1350-1300 cm-1 and 1160-1120 cm-1) and the N-H bond. |
| Mass Spectrometry (MS) | Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure. |
| Melting Point Analysis | The melting point of the purified solid product is a key physical property used to assess its purity. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to separate the final product from any unreacted starting materials, byproducts, or impurities, and to determine its purity. An impurity in the sulfonamide intermediate of Glyburide, for instance, was isolated and characterized using preparative HPLC. nih.gov |
While the direct isolation of transient intermediates in this compound synthesis is often not feasible, their presence and structure are typically inferred from the final products, the nature of any side products formed, and by analogy to detailed mechanistic studies of related sulfonamide formation reactions.
Biological Activity and Mechanistic Investigations of Diethylsulfamide
In Vitro and In Vivo Biological Profiling
The sulfonamide moiety is a well-established pharmacophore, and compounds incorporating it, including derivatives of Diethylsulfamide, have been explored for a range of therapeutic effects. The biological profile of this class of compounds is diverse, with activities including antibacterial, anticancer, and anti-inflammatory effects. numberanalytics.comnih.gov For instance, research into derivatives such as 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones has been pursued to evaluate their biological activities. nih.gov
Cellular and Subcellular Mechanisms of Action
The mechanisms of action for sulfonamide-containing compounds are varied and target-dependent. A classical mechanism, particularly for antibacterial sulfonamides, involves the inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. numberanalytics.comsums.ac.ir This disruption of the folate pathway halts bacterial growth.
In the context of anticancer activity, sulfonamide derivatives have been shown to operate through several cellular mechanisms. One prominent mechanism is the induction of apoptosis (programmed cell death). researchgate.net For example, certain arylpropyl sulfonamide analogues are recognized as apoptosis inducers. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, are known targets for some sulfonamide-based anticancer agents. nih.gov These proteins are primarily located at the mitochondrial outer membrane but are also found in other compartments like the endoplasmic reticulum (ER). jscimedcentral.com The ER is a critical site for protein folding and quality control, and proteins like Protein Disulfide Isomerases (PDIs) assist in the proper folding of nascent polypeptides within the ER lumen. nih.gov While direct interaction of this compound with these specific subcellular systems is not documented, the induction of apoptosis by its analogues suggests interference with these fundamental cellular life and death pathways.
Enzyme Inhibition Kinetics and this compound Interactions
The interaction of sulfonamide derivatives with various enzymes is a cornerstone of their biological activity. These interactions can be quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.govnih.gov Enzyme inhibition can occur through several reversible mechanisms, including competitive, non-competitive, and uncompetitive inhibition, each altering the enzyme's kinetic parameters (Km and Vmax) in a distinct way. ontosight.aimdpi.com
Research has identified several classes of enzymes that are inhibited by sulfonamide analogues:
Carbonic Anhydrases (CAs): Many sulfonamides are potent inhibitors of CAs. Structure-activity relationship studies on new sulfanilamide (B372717) derivatives have shown significant inhibitory activity against various human (h) CA isoforms, with some compounds exhibiting greater potency than the reference drug Acetazolamide (AAZ).
Caspase-3: Isatin (B1672199) sulfonamide analogues have been identified as potent, nonpeptide small-molecule inhibitors of caspase-3, a key executioner enzyme in the apoptosis pathway.
Methionine Aminopeptidase-2 (MetAP2): Anthranilic acid sulfonamides have been studied as inhibitors of MetAP2, an enzyme involved in angiogenesis.
Dihydropteroate Synthetase (DHPS): As mentioned, this enzyme is a classic target for antibacterial sulfa drugs. sums.ac.ir
α-Glucosidase and α-Amylase: Certain novel sulfonamide derivatives have demonstrated potent inhibition of these enzymes, which are targets for managing diabetes.
The inhibitory activities of some sulfonamide derivatives against various enzyme targets are summarized in the table below.
| Compound Type | Enzyme Target | Reported Activity (IC50) |
|---|---|---|
| Isatin Sulfonamide Analogue | Caspase-3 | Potent, with values in the nanomolar range |
| 5-Aryl Thiazole Sulfonamide Derivative (Compound 11) | DPP-4 | 2.51 ± 0.27 µM |
| 5-Aryl Thiazole Sulfonamide Derivative (Compound 11) | α-Amylase | 2.91 ± 0.23 µM |
| 5-Aryl Thiazole Sulfonamide Derivative (Compound 10) | α-Glucosidase | 3.02 ± 0.23 µM |
Receptor Binding Studies and Ligand-Target Interactions
Beyond enzymes, sulfonamide derivatives have been developed as ligands for various cell surface receptors, particularly G protein-coupled receptors (GPCRs). Receptor binding assays are used to determine the affinity of a ligand for its receptor, often expressed as an equilibrium dissociation constant (Kd) or an inhibition constant (Ki) derived from competitive binding experiments. jscimedcentral.com
Key examples include:
5-HT6 Receptor Antagonists: Aryl sulfonamides have been extensively studied as antagonists for the serotonin (B10506) 5-HT6 receptor, a target for cognitive enhancement in neurodegenerative diseases. A pharmacophore model for these antagonists identified features crucial for binding, including hydrogen bond acceptors, a positive ionizable group, and an aromatic ring. Novel piperidinylaminomethyl aryl sulfonamides have been synthesized based on these models, yielding compounds with high receptor binding affinity.
GPR55 Agonists: The orphan GPCR, GPR55, has been a target of interest for its potential role as a cannabinoid receptor. Screening efforts identified agonists containing a phenyl sulfonamide core, with a dimethyl sulfonamide moiety being a common feature in active analogues.
Neuropeptide Y Y2 Receptor Antagonists: Systematic exploration of a hit from high-throughput screening led to the discovery of potent and selective NPY Y2 receptor antagonists. Structure-activity studies revealed that an N,N-dimethyl sulfonamide group on a phenyl ring was optimal for antagonist activity.
The binding affinities for some sulfonamide-based receptor ligands are presented below.
| Compound Series | Receptor Target | Reported Activity (Ki) |
|---|---|---|
| Piperidinylaminomethyl Aryl Sulfonamide (Compound 3g) | 5-HT6 | 7.50 nM |
| Thiourea Derivative (CYM 9484) | NPY Y2 | 19 nM (IC50) |
| Carbamate Derivative (CYM 9552) | NPY Y2 | 12 nM (IC50) |
The nature of these ligand-target interactions often involves a combination of hydrophobic contacts, hydrogen bonds, π-stacking, and salt bridges.
Modulation of Biological Pathways
By interacting with specific enzymes and receptors, this compound analogues can modulate entire biological signaling pathways. nih.gov The modulation of these pathways is the ultimate source of the compound's physiological effect. For instance, inhibition of caspase-3 directly engages the apoptotic pathway, promoting cell death in cancer cells.
Similarly, antagonism of the 5-HT6 receptor modulates serotonergic signaling pathways in the brain, which are implicated in learning and memory. The inhibition of enzymes in metabolic pathways, such as α-glucosidase and α-amylase, directly impacts carbohydrate metabolism. Furthermore, the anticancer activity of some sulfonamides is attributed to their interference with critical cellular signaling pathways that regulate cell growth and proliferation. numberanalytics.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, correlating a molecule's chemical structure with its biological activity to guide the design of more potent and selective compounds. nih.gov For sulfonamide derivatives, SAR studies have elucidated the key structural features required for their diverse biological effects.
For example, in a series of arylpropyl sulfonamides with cytotoxic activity, SAR analysis revealed that long alkyl chains and a specific (1R, 2R) stereochemistry of the propyl group were important for potency. nih.gov In the development of NPY Y2 receptor antagonists, substituting a phenyl ring at the 4-position with an N,N-dimethyl sulfonamide group was found to be optimal for activity. For a series of novel pinacolone (B1678379) sulfonamide derivatives with antifungal activity against Botrytis cinerea, SAR indicated that specific substitutions on the phenyl ring, such as 4-trifluoromethoxyphenyl or 2,4,5-trichlorophenyl, had a positive effect on activity. SAR studies on sulfanilamide derivatives as carbonic anhydrase inhibitors showed that the nature and position of substituents on the benzenesulfonamide (B165840) core were critical for isoform selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative structure-activity relationship (QSAR) modeling takes SAR to a more quantitative level by creating mathematical models that correlate physicochemical properties (descriptors) of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds.
Several QSAR studies have been performed on sulfonamide analogues:
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For a series of sulfa drugs inhibiting Pneumocystis carinii dihydropteroate synthetase, a 3D-QSAR model yielded a high cross-validated r² (a measure of predictive power) of 0.699 and a conventional r² of 0.964, indicating a robust and predictive model. sums.ac.ir Similarly, a 3D-QSAR study on isatin sulfonamide caspase-3 inhibitors also produced statistically significant models.
Pharmacophore Modeling: A 3D-QSAR study on 5-HT6 receptor antagonists generated a pharmacophore model (AAPR.10) that identified two hydrogen bond acceptors, a positive ionizable group, and an aromatic ring as essential for activity. This model showed good statistical robustness with a Q² of 0.67 and an R² of 0.98.
Descriptor-Based QSAR: QSAR studies on anthranilic acid sulfonamides as MetAP2 inhibitors used various chemometric tools to identify that topological, constitutional, and geometrical parameters were the most significant descriptors influencing inhibitory activity. The resulting model could explain and predict 85% and 77% of the variance in the activity data, respectively.
The table below summarizes the statistical validation of selected QSAR models for sulfonamide analogues.
| Compound Series | Target | QSAR Model Type | Cross-validated r² (q²) | Conventional r² |
|---|---|---|---|---|
| Sulfa Drugs | DHPS | 3D-QSAR (CoMFA) | 0.699 | 0.964 |
| Aryl Sulfonamides | 5-HT6 Receptor | 3D-QSAR (Atom-based) | 0.67 | 0.98 |
| Anthranilic Acid Sulfonamides | MetAP2 | GA-PLS | 0.77 (predictive r²) | 0.85 |
| Arylpropyl Sulfonamides | Cytotoxicity (PC-3 cells) | 3D-QSAR (CoMSIA) | 0.816 | N/A |
Pharmacophore Development and Validation
Pharmacophore modeling is a crucial computational tool in drug discovery used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and exert its activity. This molecular framework helps in understanding drug-receptor interactions and is widely used for designing new lead molecules and for virtual screening of large compound databases. researchgate.net The process involves identifying common structural features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings—from a set of known active ligands. nih.gov
Once a pharmacophore hypothesis is generated, it undergoes rigorous validation to ensure its predictive power. researchgate.net This is often achieved using a test set of compounds with known activities to see if the model can successfully distinguish active molecules from inactive ones. researchgate.net The development of a statistically significant 3D-QSAR model can further quantify the relationship between the pharmacophoric features and biological activity. researchgate.net
While pharmacophore models have been successfully developed for various classes of sulfamides and sulfonamides to identify novel inhibitors for targets like metalloproteases and kinases, nih.govpku.edu.cn specific pharmacophore models developed explicitly for this compound were not identified in the reviewed literature. The application of such models could, however, be a valuable strategy to explore the potential biological targets of this compound and its derivatives.
Computational Approaches to SAR Elucidation
Computational methods are integral to modern medicinal chemistry for elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. researchgate.netajchem-a.com These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, allow for the rapid and efficient characterization of SAR to guide the rational design of more potent and selective drug candidates. mdpi.com
Molecular docking studies predict the preferred orientation and binding affinity of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov This provides insights into the molecular interactions, like hydrogen bonds and hydrophobic interactions, that are critical for activity. nih.gov QSAR models build a mathematical relationship between the chemical structures and the biological activities of a series of compounds. researchgate.net These models can then be used to predict the activity of newly designed compounds before their synthesis.
These computational approaches have been widely applied to various sulfonamide derivatives to understand their anticancer, antibacterial, and antifungal activities. chemmethod.comresearchgate.netmdpi.com However, specific computational studies focused on elucidating the SAR of this compound were not found in the available research. Such studies would be instrumental in identifying key structural motifs of the this compound scaffold that could be modified to enhance a desired biological effect.
Antimicrobial Activity Studies of this compound and its Derivatives
The sulfonamide functional group is the foundation for sulfa drugs, the first class of synthetic antimicrobial agents to be used systemically. wikipedia.orgni.ac.rs Due to their broad-spectrum activity and low cost, sulfonamides and their derivatives have been a cornerstone in treating bacterial infections for decades. ni.ac.rsla.gov Research has continually explored new derivatives, including cyclic sulfamides and hybrids with other pharmacophores like thienopyrimidine and coumarin, to enhance potency and overcome resistance. ajchem-a.commdpi.comaphrc.org
While the broader class of sulfamides and sulfonamides is well-studied for its antimicrobial properties, researchgate.net specific research detailing the antimicrobial activity of the parent compound, this compound, is not prominent in the scientific literature. The following sections discuss the antimicrobial activities and mechanisms characteristic of the sulfonamide class, which provides a framework for the potential activity of this compound and its derivatives.
Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)
Sulfonamides exhibit a wide spectrum of bacteriostatic activity, proving effective against many Gram-positive and Gram-negative bacteria. la.govnih.govmhmedical.com Susceptible organisms include species such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.comnih.gov However, the usefulness of these agents has diminished over time as many bacterial strains have developed resistance. mhmedical.com Certain Gram-negative bacteria, like Pseudomonas aeruginosa and Klebsiella species, are often highly resistant to sulfonamides. la.govnih.gov
The efficacy of sulfonamide derivatives can vary significantly based on their chemical structure. mdpi.com Studies on novel synthetic sulfonamides continue to evaluate their potency against medically important bacterial strains, with some derivatives showing promising activity. nih.govaphrc.orgjmchemsci.com
No specific data on the efficacy of this compound against bacterial strains were found in the reviewed literature. The table below summarizes the general susceptibility of bacterial types to the broader sulfonamide class of antibiotics.
| Bacterial Type | General Susceptibility to Sulfonamides | Representative Species | Citation |
| Gram-Positive | Generally Susceptible | Staphylococcus aureus, Streptococcus pneumoniae | la.govnih.gov |
| Gram-Negative | Variable Susceptibility | Escherichia coli, Salmonella species | nih.gov |
| Resistant Gram-Negative | Often Resistant | Pseudomonas aeruginosa, Proteus species | la.govnih.gov |
Antifungal and Antiviral Potentials
Beyond their antibacterial effects, sulfonamide derivatives have been investigated for a wider range of antimicrobial activities, including potential use as antifungal and antiviral agents. wikipedia.orgmdpi.com
Antifungal Potential: Several studies have shown that novel sulfonamide derivatives possess significant in vitro antifungal activity. scispace.comjst.go.jp These compounds have been tested against various fungi, including human pathogens like Candida albicans and plant pathogenic fungi such as Botrytis cinerea. mdpi.commdpi.comnih.gov For some derivatives, the antifungal potency was found to be comparable or superior to that of commercial fungicides. jst.go.jpmdpi.com The mechanism for some of these compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. scispace.com
Antiviral Potential: The sulfonamide moiety is a key structural feature in several clinically significant antiviral drugs. nih.govnih.govtandfonline.com Notably, some HIV protease inhibitors, such as amprenavir, contain a sulfonamide group. nih.govtandfonline.com A vast number of sulfonamide derivatives have been synthesized and evaluated for activity against various viruses, including HIV, influenza, and SARS-CoV-2. mdpi.comnih.govnih.govmdpi.com The mechanisms of antiviral action are diverse and can include the inhibition of critical viral enzymes like protease, reverse transcriptase, and integrase. nih.gov
While the sulfonamide scaffold is a promising template for developing new antifungal and antiviral agents, specific investigations into the potential of this compound for these indications were not identified.
Antitumor/Anticancer Activity and Mechanisms
The sulfonamide scaffold is not only important in antimicrobial drug discovery but has also emerged as a privileged structure in the development of anticancer agents. nih.govmdpi.comeurekaselect.comresearchgate.net A multitude of structurally diverse sulfonamide derivatives have demonstrated significant antitumor activity in both preclinical and clinical settings. nih.goveurekaselect.com Several sulfonamide-based drugs, such as pazopanib (B1684535) and belinostat, have been approved for cancer therapy. mdpi.com
The anticancer mechanisms of sulfonamide derivatives are varied and target different hallmarks of cancer. nih.govnih.goveurekaselect.com Reported mechanisms include:
Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and XII, which are overexpressed in hypoxic tumors and contribute to tumor acidification and progression. nih.goveurekaselect.com
Cell Cycle Arrest: Certain sulfonamides can interfere with the cell cycle, often causing an arrest in the G1 phase, which prevents cancer cells from proliferating. nih.govnih.gov
Disruption of Microtubule Assembly: Some derivatives act as antitubulin agents, disrupting the dynamics of microtubules, which are essential for mitosis. This leads to mitotic arrest and apoptosis in cancer cells. nih.goveurekaselect.com
Angiogenesis Inhibition: The formation of new blood vessels (angiogenesis) is critical for tumor growth and metastasis. Some sulfonamides inhibit this process, for example, by inhibiting matrix metalloproteinases (MMPs). nih.govnih.gov
Kinase Inhibition: Several sulfonamide derivatives have been developed as inhibitors of protein kinases that are crucial for cancer cell signaling pathways. mdpi.com
Induction of Apoptosis: Many compounds exert their anticancer effects by inducing programmed cell death (apoptosis), sometimes through the inhibition of anti-apoptotic proteins like Bcl-2. researchgate.netmdpi.com
While the sulfonamide class as a whole shows extensive potential in oncology, specific research evaluating the antitumor or anticancer activity and mechanisms of this compound was not found in the reviewed literature.
Apoptosis and Cell Cycle Modulation
Apoptosis, or programmed cell death, and the cell cycle are critical processes that are often dysregulated in cancer. csusb.edubioconductor.orgbitesizebio.com The induction of apoptosis and the arrest of the cell cycle at specific checkpoints are key mechanisms through which many chemotherapeutic agents exert their effects. wikipedia.orgelveflow.com
Despite these findings within the broader sulfonamide family, there is no direct evidence or published research to suggest that this compound itself can modulate apoptosis or the cell cycle in cancer cells. The specific interactions of this compound with key regulatory proteins of the cell cycle, such as cyclins and cyclin-dependent kinases, or with pro- and anti-apoptotic proteins from the Bcl-2 family, have not been elucidated.
Molecular Targeting in Cancer Pathways
The identification of specific molecular targets is a cornerstone of modern cancer therapy. nuviewinfo.comcityofhope.orggoogle.com Many anticancer drugs are designed to interact with and inhibit key proteins involved in cancer cell proliferation, survival, and metastasis. ontosight.ai These can include growth factor receptors, intracellular signaling kinases, and proteins involved in DNA repair. researchgate.net
The sulfonamide scaffold has been utilized in the design of various targeted therapies. For example, certain sulfonamide-containing drugs have been developed as inhibitors of specific enzymes or as modulators of particular signaling pathways implicated in cancer.
Nevertheless, there is a significant gap in the scientific literature regarding the specific molecular targets of this compound. No studies have been identified that investigate its binding affinity or inhibitory activity against known cancer-related proteins or pathways. Therefore, it is not possible to provide information on the molecular mechanisms through which this compound might exert any potential anticancer effects.
Analytical Chemistry and Characterization of Diethylsulfamide
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the structural analysis of molecules. By interacting with electromagnetic radiation, molecules like diethylsulfamide produce unique spectra that act as molecular fingerprints, revealing details about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). libretexts.org For this compound (C₄H₁₂N₂O₂S), NMR analysis confirms the presence and connectivity of its constituent atoms.
In a typical ¹H NMR spectrum of this compound, the ethyl groups give rise to characteristic signals. The three protons of the methyl (CH₃) group appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The two protons of the methylene group appear as a quartet due to coupling with the methyl protons. The protons of the primary amine (NH₂) group would typically appear as a broad singlet. The integration of these signals corresponds to the number of protons in each group (e.g., 6H for the two methyl groups, 4H for the two methylene groups, and 2H for the amine group). libretexts.org
The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, two distinct signals are expected: one for the methyl carbons and another for the methylene carbons. ugr.es The chemical shifts for these carbons fall into typical ranges for aliphatic carbons bonded to nitrogen. gsu.edu
While specific experimental spectra for N,N-diethylsulfamide are not widely published, data from certificates of analysis for related compounds confirm that ¹H-NMR results are consistent with the expected structure. thermofisher.comthermofisher.com The predicted spectral data are summarized below.
Table 4.1.1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH₃ | ~1.0-1.5 | Triplet (t) | ~7 |
| ¹H | -CH₂- | ~3.0-3.5 | Quartet (q) | ~7 |
| ¹H | -NH₂ | Variable | Broad Singlet (br s) | N/A |
| ¹³C | -CH₃ | ~15 | N/A | N/A |
| ¹³C | -CH₂- | ~42 | N/A | N/A |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (MW = 152.22 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) at m/z 152.
Table 4.1.2: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 152 | [M]⁺ (Molecular Ion) | - |
| 137 | [M - CH₃]⁺ | •CH₃ |
| 123 | [M - C₂H₅]⁺ | •C₂H₅ |
| 108 | [M - C₂H₅ - CH₃]⁺ or [M - C₃H₈]⁺ | •C₂H₅, •CH₃ |
| 80 | [SO₂NH₂]⁺ | N(C₂H₅)₂ |
| 72 | [N(C₂H₅)₂]⁺ | SO₂NH₂ |
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule's functional groups. For this compound, the IR spectrum would be expected to show characteristic peaks for N-H, C-H, and S=O bonds. Predicted IR absorption bands for related sulfonamide-containing compounds typically show N-H stretching vibrations in the region of 3450–3300 cm⁻¹ and strong asymmetric and symmetric S=O stretching bands between 1340–1160 cm⁻¹. vulcanchem.com Alkane C-H stretching vibrations are expected around 2960-2850 cm⁻¹. umd.edu
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing symmetric non-polar bonds and is less sensitive to water interference than IR spectroscopy. spectroscopyonline.com The Raman spectrum of a sulfamide (B24259) would show characteristic bands for S-N stretching and C-S bending, often found in the 800–950 cm⁻¹ region. researchgate.net The sulfonyl group (SO₂) also gives rise to strong Raman signals. nih.gov
Table 4.1.3: Expected Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3500 - 3300 | IR, Raman |
| C-H Stretch (aliphatic) | -CH₂-, -CH₃ | 3000 - 2850 | IR, Raman |
| S=O Asymmetric Stretch | -SO₂- | ~1350 - 1310 | IR, Raman |
| S=O Symmetric Stretch | -SO₂- | ~1160 - 1120 | IR, Raman |
| S-N Stretch | -SO₂-N- | 950 - 800 | Raman |
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. By diffracting a beam of X-rays, a crystal produces a unique pattern from which the electron density can be mapped, revealing the precise positions of atoms and the lengths and angles of chemical bonds. acs.org
For a compound like this compound, obtaining a single crystal of sufficient quality is the first critical step. The analysis would provide unequivocal proof of its structure and conformation in the solid state. Key data obtained from X-ray crystallography include the unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ that define the repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. mdpi.com
Vibrational Spectroscopy (IR, Raman)
Chromatographic Methods for Purity Assessment and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used in quality control to assess the purity of pharmaceutical compounds and other chemical substances. thermofisher.comnih.gov
A typical HPLC method for a moderately polar compound like this compound would employ reverse-phase chromatography. In this mode, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. pjoes.com The components of the sample are separated based on their relative hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.
The purity of this compound can be determined by injecting a solution of the compound and monitoring the eluent with a suitable detector, such as a UV detector. The resulting chromatogram would ideally show a single major peak corresponding to this compound. The area of this peak is proportional to its concentration, allowing for quantification using a calibration curve generated from standards of known concentration. The presence of other peaks would indicate impurities. Certificates of analysis for related chemicals often specify purity as determined by HPLC. thermofisher.comthermofisher.comvwr.com
Table 4.2.1: Typical HPLC Parameters for Analysis of Sulfonamides
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) | pjoes.comresearchgate.net |
| Flow Rate | 0.8 - 2.0 mL/min | nih.govresearchgate.net |
| Detection | UV-Vis Detector (e.g., at 210 nm or 254 nm) | nih.govnih.gov |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | researchgate.net |
| Retention Time | Dependent on exact conditions, but specific for the compound under those conditions. |
Gas Chromatography (GC)
Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it suitable for this compound. oup.com The fundamental principle of GC involves the separation of components from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. chemistry-matters.com An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. chemistry-matters.comsepscience.com Compounds with higher volatility and weaker interactions with the stationary phase travel faster, resulting in shorter retention times, while less volatile compounds with stronger interactions are retained longer. chemistry-matters.comgoogle.com
For the analysis of sulfonamides, including compounds structurally related to this compound, specific GC parameters are optimized to achieve efficient separation and detection. oup.comusda.gov Often, derivatization is employed to increase the volatility and thermal stability of the analytes, a common practice for polar molecules like sulfonamides. usda.gov The choice of the GC column is critical; non-polar or mid-polarity columns are frequently used. thermofisher.comtrajanscimed.com For instance, a 5% phenyl methyl polysiloxane capillary column is a common choice for analyzing related sulfonamide compounds. google.com
The separated components are identified and quantified by a detector as they exit the column. chemistry-matters.com Mass spectrometry (MS) is often coupled with GC (GC-MS), providing not only quantification but also structural information for confident identification of the analytes. oup.comgoogle.com
Below is a table summarizing typical parameters for the GC analysis of related sulfonamide compounds, which can serve as a starting point for method development for this compound.
Table 1: Example Gas Chromatography (GC) Parameters for Sulfonamide Analysis
| Parameter | Example Value/Condition | Reference |
|---|---|---|
| Column Type | 5% Phenyl Methyl Polysiloxane Capillary Column (or similar low- to mid-polarity) | google.comtrajanscimed.com |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | google.com |
| Carrier Gas | Helium or Nitrogen | oup.comsepscience.com |
| Flow Rate | ~1.0 mL/min | google.com |
| Injection Mode | Split (e.g., 2:1 ratio) or Splitless | google.com |
| Injector Temperature | 250 - 260 °C | oup.comgoogle.com |
| Oven Temperature Program | Initial: 60-150 °C, Ramp: 5-15 °C/min, Final: up to 260 °C | oup.comgoogle.comusda.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | oup.comsepscience.com |
| MS Ionization Mode | Electron Impact (EI), 70eV | oup.comgoogle.com |
Advanced Separation Techniques (e.g., Two-Dimensional Chromatography)
For highly complex mixtures where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. chemistry-matters.comgcms.cz GC×GC is a powerful technique that couples two different chromatographic columns in sequence. sepsolve.comifpenergiesnouvelles.fr The effluent from the first, typically standard-length, non-polar column is passed through a modulator, which traps, focuses, and re-injects small, successive fractions onto a second, shorter, and faster column with a different stationary phase (often polar). chemistry-matters.comsepsolve.com
This two-stage separation process provides a much greater peak capacity, which is approximately the product of the peak capacities of the two individual columns. ifpenergiesnouvelles.fr The result is a highly structured two-dimensional chromatogram where chemically similar compounds tend to group together in specific regions of the plot, facilitating identification. gcms.cz This enhanced separation capability is invaluable for resolving target analytes like this compound from a complex matrix, detecting trace-level components, and reducing background interference. gcms.czsepsolve.com
The primary benefits of GC×GC include:
Increased Peak Capacity: Dramatically improves the ability to separate components in complex samples. sepsolve.comifpenergiesnouvelles.fr
Enhanced Sensitivity: The focusing effect of the modulator can lead to taller, narrower peaks, improving signal-to-noise ratios. sepsolve.com
Structured Chromatograms: Provides ordered, two-dimensional plots where compounds are grouped by chemical properties (e.g., volatility and polarity), which aids in compound identification. gcms.cz
The application of GC×GC could significantly improve the characterization of samples containing this compound, especially in environmental or biological matrices where a multitude of other compounds are present. chemistry-matters.com
Chemometric Approaches in Analytical Data Interpretation
The large and complex datasets generated by modern analytical instruments like chromatographs necessitate the use of advanced data analysis methods. Chemometrics is the science of extracting chemically relevant information from measurement data using mathematical and statistical tools. eurachem.orgbitsathy.ac.in It is widely used to analyze data from various analytical techniques, including chromatography, to understand complex chemical systems, predict properties, and classify samples. researchgate.net
Multivariate Statistical Analysis
Multivariate statistical analysis involves the simultaneous observation and analysis of more than one statistical variable. quadram.ac.uk It is a core component of chemometrics, designed to uncover patterns and relationships within large datasets that are not apparent from univariate analysis. eurachem.orgresearchgate.net
A prominent and widely used multivariate technique is Principal Component Analysis (PCA) . researchgate.netelementlabsolutions.com PCA is an unsupervised pattern recognition method that reduces the dimensionality of a dataset while retaining most of the original variance. elementlabsolutions.comsigmaaldrich.com It achieves this by transforming the original, often correlated, variables into a new set of uncorrelated variables called principal components (PCs). researchgate.netelementlabsolutions.com The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. researchgate.net
By plotting the scores of the first few principal components (e.g., PC1 vs. PC2), a complex dataset can be visualized in a two- or three-dimensional space. researchgate.netsigmaaldrich.com In this score plot, samples with similar chemical profiles cluster together, while dissimilar samples are separated. This allows for the identification of patterns, trends, and outliers in the data. researchgate.netacs.org For instance, PCA could be used to analyze chromatographic data from multiple samples to differentiate them based on the presence and concentration of this compound and other related compounds. acs.orgthermofisher.com
Data Visualization Techniques for Complex Mixtures
Effective visualization is crucial for interpreting the results of multivariate statistical analysis and understanding the intricate composition of complex mixtures. numberanalytics.com Visual tools help translate abstract data into comprehensible patterns and insights. igi-global.com
Heat Maps are a popular method for visualizing complex data matrices. nih.gov In a heat map, individual values in a matrix are represented as colors. For chemical analysis, a heat map can display the relative abundance of different compounds (like this compound) across various samples. researchgate.netnih.gov Typically, a color gradient (e.g., from green for low abundance to red for high abundance) is used to represent the concentration values. nih.gov Heat maps are often combined with hierarchical clustering, which groups both samples and compounds based on their similarity, revealing distinct patterns and correlations in the data. nih.govresearchgate.net
Network Diagrams are another powerful tool for visualizing relationships and connections within complex data. sas.commicrosoft.com In the context of chemical analysis, a network diagram can represent the correlations between different chemical compounds in a mixture. sas.com Each compound is represented by a node, and the links (or edges) between nodes indicate a relationship, such as a strong statistical correlation. interaction-design.org The properties of the nodes (e.g., size, color) and links (e.g., thickness, color) can be used to encode additional information, such as compound abundance or the strength of the correlation. sas.com This type of visualization is particularly useful for exploring the intricate web of interactions within a complex chemical system. nulab.com
Computational Studies and Theoretical Chemistry of Diethylsulfamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into molecular properties at the electronic level. rsc.org These methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of molecules containing the sulfamide (B24259) functional group. nih.govdiva-portal.orgubc.ca
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For sulfamides, DFT is a commonly used computational method to simulate and analyze their electronic characteristics. nih.gov This analysis often focuses on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as the energy gap between them is a critical indicator of molecular reactivity and stability. nih.gov
A theoretical analysis of various sulfonamides using DFT with a 6-31G(d,p) basis set yielded the following quantum chemical descriptors, which illustrate the typical range of these values for this class of compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Sulfacetamide | -6.215 | -0.803 | 5.412 |
| Sulfaguanidine | -6.012 | -0.482 | 5.530 |
| Sulfamethoxazole (B1682508) | -6.103 | -0.983 | 5.120 |
| Sulfathiazole | -5.932 | -0.871 | 5.061 |
| Data sourced from a theoretical study on the structure and reactivity of sulfamide derivatives. indexcopernicus.com |
Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction, allowing for the elucidation of detailed reaction mechanisms, including the identification of intermediates and transition states. acs.org For compounds related to diethylsulfamide, quantum chemical calculations have been used to explore reaction pathways in various contexts, such as atmospheric degradation and chlorination. researchgate.net
For example, a theoretical study on the atmospheric degradation of N-ethyl-perfluorobutanesulfonamide (N-EtFBSA) initiated by OH radicals used DFT to show that the reaction proceeds via a direct hydrogen abstraction mechanism. cdnsciencepub.com Calculations revealed that abstraction of a hydrogen atom from the ethyl group is the dominant reaction pathway due to a lower potential energy barrier compared to other possible routes, such as addition to the S=O bond. cdnsciencepub.com Similarly, computational studies on the chlorination of sulfonamides have successfully predicted reactive sites and identified critical reaction pathways, such as S-N bond cleavage and Cl-substitution, by calculating the free energy barriers for each step. researchgate.net These approaches could be applied to this compound to predict its metabolic pathways, environmental fate, or decomposition mechanisms under specific conditions.
Electronic Structure Analysis
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend theoretical analysis to larger, more complex systems and longer timescales, providing a dynamic view of molecular behavior. nih.govnih.gov These techniques are invaluable for studying how molecules like this compound interact with biological macromolecules and behave in condensed phases.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. researchgate.net This method is central to drug discovery and has been extensively applied to sulfonylurea and sulfonamide derivatives, which are known to interact with various biological targets. jetir.orgnih.gov
Studies on sulfonylurea derivatives often involve docking them into the binding sites of proteins like the ATP-sensitive potassium (KATP) channel or peroxisome proliferator-activated receptor (PPAR). nih.govresearchgate.net These simulations use software such as AutoDock or Glide to generate numerous possible binding poses and score them based on binding energy calculations. researchgate.netijcaonline.org The results provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ijcaonline.org For example, docking of sulfonylureas into the SUR1 subunit of the KATP channel has revealed a specific binding cavity where the sulfonylurea moiety forms crucial interactions with protein residues. nih.gov Given its core structure, this compound could be similarly modeled to predict its potential biological targets and binding modes.
The following table presents predicted binding affinities from a molecular docking study of various sulfonylureas with the PPARγ receptor, illustrating typical results from such computational screening.
| Compound | Predicted pKi |
| Tolbutamide | 3.7 |
| Chlorpropamide | 4.0 |
| Glimepiride | 8.8 |
| Glipizide | 6.8 |
| Data sourced from a combined virtual screening and biological assay study. researchgate.net |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their associated energies. drugdesign.org For flexible molecules like this compound, which has several rotatable bonds, understanding the conformational landscape is key to predicting its properties. chemscene.com
Computational methods can systematically rotate dihedral angles and calculate the corresponding energy to map the potential energy surface. drugdesign.orgacs.org Studies on simple sulfamides have used DFT calculations to perform these conformational scans, identifying the most stable geometries. acs.org This analysis often reveals the influence of subtle electronic interactions, such as anomeric effects, on conformational preference. acs.org For a molecule with flexible ethyl groups like this compound, this analysis would identify low-energy conformers and the energy barriers between them, which is crucial for understanding its shape and how it might fit into a receptor's binding site. nih.gov The general tendency is for flexible molecules to bind in an extended conformation, though significant reorganization energies can sometimes be tolerated. nih.gov
The study of interfacial dynamics involves understanding how molecules behave at the boundary between two different phases, such as a liquid-liquid or liquid-solid interface. Molecular dynamics (MD) simulations are particularly well-suited for investigating these phenomena, as they can model the movement of molecules over time in a complex environment. nih.gov
While specific studies on the interfacial dynamics of this compound are scarce, research into related polymer systems highlights the applicable methodologies. For instance, MD simulations have been used to investigate the hydrogen bond-induced self-assembly of polysulfamides. acs.org In these studies, computational models were developed to understand how H-bonds between sulfamide groups drive the assembly process and how the structure of the repeating units influences the final assembled structure. acs.org This type of simulation could be used to study how this compound molecules might arrange themselves at an interface, how they interact with solvents, or how they might contribute to the formation of self-assembled monolayers on a surface.
Conformational Analysis and Energy Landscapes
In Silico Prediction of Biological Activities and Toxicity
The prediction of a compound's biological activity and toxicity through computational means is a cornerstone of modern medicinal chemistry. nih.govscielo.br These in silico methods use a molecule's structure to forecast its interactions with biological systems and potential for adverse effects. scbdd.com This early assessment helps to eliminate compounds with a high probability of failure due to poor safety or pharmacokinetic profiles. nih.gov For this compound, specific data from such predictive studies, including comprehensive toxicity and broad-spectrum biological activity predictions, are not documented in the available literature.
Virtual Screening for Target Identification
Virtual screening is a computational technique that involves screening large libraries of small molecules against a protein target to identify potential inhibitors or activators. nih.gov A reverse approach, known as inverse or reverse virtual screening, takes a single compound and screens it against a database of biological targets to identify potential proteins it might bind to, thereby predicting its mechanism of action or off-target effects. conicet.gov.armdpi.com This method is invaluable for drug repurposing and elucidating the mode of action for novel compounds. mdpi.com There is no evidence in the reviewed literature of virtual screening or inverse virtual screening studies having been performed to identify the biological targets of this compound.
Drug-likeness and ADME Predictions
The evaluation of a molecule's drug-likeness and its ADME properties is critical for its potential development as a therapeutic agent. thebts.orgnih.gov Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. phcogj.com ADME properties determine how a drug is absorbed, distributed throughout the body, metabolized, and excreted.
Numerous free and commercial web-based tools, such as SwissADME, PreADMET, and ADMETlab, are available to predict these crucial parameters. scbdd.comnih.govphcogj.comnih.gov These platforms can forecast a wide range of properties including gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential for toxicity. thebts.orgphcogj.commdpi.com However, the results of such analyses specifically for this compound are not published, leaving its drug-like potential and pharmacokinetic profile computationally uncharacterized in the public domain.
Without specific in silico studies, key data points for this compound remain unknown. The following tables illustrate the type of predictive data that is currently unavailable for the compound.
Table 1: Hypothetical Data Table for Predicted Biological Activity of this compound (Data Not Available) This interactive table would typically display the probability of a compound being active (Pa) or inactive (Pi) against various biological targets as predicted by software like PASS (Prediction of Activity Spectra for Substances). nih.gov
| Biological Activity Target | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
Table 2: Hypothetical Data Table for Predicted Drug-Likeness and Physicochemical Properties of this compound (Data Not Available) This table would show key physicochemical properties and adherence to drug-likeness rules, often calculated by tools like SwissADME. nih.govnih.gov
| Property | Predicted Value | Reference Range (Lipinski's Rule) |
| Molecular Weight | N/A | ≤ 500 g/mol |
| LogP (Lipophilicity) | N/A | ≤ 5 |
| Hydrogen Bond Donors | N/A | ≤ 5 |
| Hydrogen Bond Acceptors | N/A | ≤ 10 |
| Molar Refractivity | N/A | 40 - 130 |
| Drug-Likeness | N/A | Pass/Fail |
Table 3: Hypothetical Data Table for Predicted ADME Properties of this compound (Data Not Available) This table would summarize the predicted pharmacokinetic properties of the compound. nih.govphcogj.commdpi.com
| ADME Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption | N/A (High/Low) |
| Caco-2 Permeability | N/A (High/Low) |
| Distribution | |
| Blood-Brain Barrier (BBB) Permeant | N/A (Yes/No) |
| P-glycoprotein Substrate | N/A (Yes/No) |
| Metabolism | |
| CYP1A2 Inhibitor | N/A (Yes/No) |
| CYP2C9 Inhibitor | N/A (Yes/No) |
| CYP2D6 Inhibitor | N/A (Yes/No) |
| CYP3A4 Inhibitor | N/A (Yes/No) |
| Excretion | |
| Renal Organic Cation Transporter 2 Substrate | N/A (Yes/No) |
Applications of Diethylsulfamide in Materials Science and Engineering
Incorporation into Polymeric Materials
The integration of diethylsulfamide and its analogues into polymer chains is a key area of investigation, primarily for the synthesis of polysulfamides. These polymers are the sulfur dioxide (–SO₂)– analogues of polyureas and are noted for containing robust hydrogen-bond donor and acceptor groups. acs.orgnih.gov This characteristic is crucial for influencing the mechanical and thermal properties of the resulting materials. rsc.orgnih.gov
Researchers have explored the synthesis of N,N'-disubstituted polysulfamides where this compound can be a conceptual starting point for understanding monomer behavior. acs.org A significant advancement in this field is the use of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry, which provides a practical and efficient route to creating unsymmetrical sulfamides and, by extension, polysulfamides. rsc.org This method allows for the polymerization of AB-type monomers, enabling the synthesis of previously inaccessible polysulfamides. acs.orgnih.gov
The properties of these polymers are highly tunable based on the structure of the monomers used. nih.gov For instance, the rigidity of the polymer backbone, which can be modulated by the choice of amine precursors in the monomer synthesis, directly impacts the material's thermal characteristics. nih.gov Experimental studies have demonstrated that polysulfamides exhibit high thermal stability, with decomposition temperatures (at 5% mass loss) ranging from 188 °C to 270 °C. acs.org Furthermore, their glass-transition temperatures (Tg) can be systematically varied over a wide range, from 77 °C for flexible aliphatic structures to 192 °C for rigid aromatic backbones. acs.orgnih.gov The ability of the sulfamide (B24259) groups to form strong hydrogen bonds also dictates the degree of crystallinity in the material, which in turn affects its mechanical properties. nih.govacs.org
This interactive table summarizes the thermal properties of various polysulfamides synthesized using methods applicable to sulfamide-containing monomers. The data highlights the tunability of these materials.
Role in Functional Coatings and Films
This compound derivatives are utilized in the creation of functional coatings and films designed to impart specific surface properties or sensing capabilities. A key application involves modifying the surfaces of existing materials, such as microfiltration membranes. For example, a diethylsulfonamide derivative has been used in the photochemical modification of polypropylene (B1209903) membranes. googleapis.com In such applications, a thin, stable polysulfonamide layer can be applied to the membrane's internal surface through techniques like interfacial polymerization. This coating alters the surface chemistry of the membrane without significantly changing its underlying porous structure.
Another area of application is in the development of functional films for sensing. Research has shown that a diethylsulfonamide derivative of pyranine (B1669890) can act as a fluorescent sensor. This molecule exhibits a pronounced response to changes in the water content of organic solvents like ethanol (B145695) and 1-butanol. googleapis.com The sensing mechanism is based on the increased dissociation of an acidic group on the pyranine molecule as the water content rises, leading to a detectable change in its absorption and fluorescence characteristics. This allows for the ratiometric measurement of water content, demonstrating the potential for creating sensor films based on diethylsulfonamide-functionalized molecules.
The versatility of sulfamide-containing compounds makes them suitable for various coating applications, from industrial membranes to specialized sensor films. googleapis.comnih.govmdpi.com
This interactive table outlines applications of this compound derivatives in functional coatings and films, detailing the material, the functional derivative used, and the resulting application.
Advanced Material Design and Synthesis
The deliberate design and synthesis of advanced materials increasingly rely on specialized molecular building blocks, and this compound derivatives are part of this toolkit. springerprofessional.denih.gov The field focuses on creating materials with novel functionalities by controlling their chemical composition and structure at the molecular level. cas.czscilit.com The sulfamide group, as provided by this compound, is particularly useful for designing self-assembling systems and functional molecules like catalysts.
A primary strategy in advanced material design is programming molecular self-assembly through specific, directional interactions like hydrogen bonds. acs.org Polysulfamides, derived from monomers analogous to this compound, are a prime example. acs.orgrsc.org The strong and directional hydrogen bonds between sulfamide groups guide the polymer chains to organize into ordered structures. acs.org By computationally and experimentally studying how factors like the length and bulkiness of the polymer's repeating units affect this self-assembly, researchers can design polysulfamides with predictable levels of crystallinity and specific material properties. acs.org
Beyond polymers, this compound moieties have been incorporated into complex functional molecules. For instance, a dichlorosubstituted metalloporphyrin featuring a diethylsulfonamide group has been shown to act as an effective catalyst in the oxidative bleaching of industrial dyes. The presence of the diethylsulfonamide moiety is a key part of the catalyst's design, influencing its electronic properties and efficiency. Such tailored molecules are central to the development of advanced functional materials for catalysis and other applications. cas.cz
This interactive table showcases examples of advanced materials synthesized using this compound derivatives, highlighting the design strategy and the resulting material function.
Nanomaterial Integration and Performance Enhancement
The integration of functional organic molecules with nanomaterials is a frontier in materials science, aiming to create hybrid materials with enhanced or novel properties. nano.govmdpi.com While direct studies on integrating pure this compound with nanomaterials are not extensively documented, the functional derivatives of this compound, such as those used in catalysis and sensing, are prime candidates for such applications. Nanomaterials can significantly improve the performance and functionality of composite materials across various industrial sectors. mdpi.com
Similarly, in the realm of sensing, functional molecules can be integrated with nanomaterials to amplify the sensor's signal. researchgate.netscienceopen.com For instance, a diethylsulfonamide-based fluorescent dye could be coated onto plasmonic nanoparticles (e.g., gold or silver). The nanoparticles' unique optical properties could enhance the dye's fluorescence, leading to a more sensitive detection system. Such nano-enhanced sensors are a significant area of research for developing devices capable of detecting minute quantities of a target substance. nanografi.com The development of nanocomposites by incorporating nanomaterials can lead to remarkable improvements in material properties, making them suitable for advanced applications in electronics, biomedical devices, and packaging. mdpi.com
Environmental Fate and Behavior of Diethylsulfamide
Environmental Distribution and Transport Mechanisms
The distribution of Diethylsulfamide in the environment is governed by its physicochemical properties and its interactions with soil, water, and air. Key transport mechanisms include leaching through the soil profile, volatilization into the atmosphere, and movement with surface water runoff.
Another critical factor is the Henry's Law constant, which relates a chemical's concentration in water to its partial pressure in the air, indicating its tendency to volatilize from water surfaces. epa.govitrcweb.org Chemicals with low Henry's Law constants may accumulate at the soil surface as water evaporates, which can increase their volatilization rate over time. itrcweb.org The specific Henry's Law constant for this compound has not been found in the reviewed literature, making it difficult to predict its volatilization potential accurately.
The transport of pesticides and other chemical contaminants is a complex process influenced by numerous factors. ecetoc.org These include the properties of the chemical itself, the characteristics of the soil (such as texture and organic matter content), and environmental conditions like rainfall and temperature. ecetoc.org
Table 1: General Physicochemical Properties and Their Influence on Environmental Transport
| Property | Symbol | Environmental Significance | Remarks on this compound |
| Molecular Weight | MW | Influences diffusion and volatility. | 152.218 g/mol . chemsynthesis.com |
| Soil Adsorption Coefficient | Koc | Indicates mobility in soil. Lower values suggest higher mobility and leaching potential. chemsafetypro.com | Specific data not found. Sulfonamides are generally mobile. vulcanchem.comresearchgate.net |
| Henry's Law Constant | H or Kh | Determines the partitioning between air and water, indicating volatilization potential. epa.gov | Specific data not found. |
| Water Solubility | S | Affects the concentration in aqueous phases and potential for runoff and leaching. epa.gov | Limited data available; likely soluble in some organic solvents with limited water solubility. vulcanchem.com |
| Vapor Pressure | VP | Influences the rate of volatilization from soil and water surfaces. epa.gov | Data not found. |
Degradation Pathways in Environmental Matrices
The persistence of this compound in the environment is determined by the rate at which it is broken down by biological and chemical processes. These degradation pathways are critical for determining the compound's environmental half-life and the potential for long-term contamination.
Biodegradation, the breakdown of organic substances by microorganisms, is a primary route for the attenuation of many environmental pollutants. researchgate.netcnrs.fr For sulfonamides, biodegradation is an essential process that can reduce the risk of environmental contamination. dtu.dk Studies on related sulfonamide antibiotics, such as sulfamethazine (B1682506), have shown that they can be degraded by bacteria. For instance, Bacillus cereus J2, isolated from activated sludge, was capable of completely degrading 50 mg/L of sulfamethazine within 36 hours and also showed high degradation efficiency for other sulfonamides like sulfamethoxazole (B1682508) and sulfadiazine. mdpi.com This suggests that microbial communities in soil and water may possess the enzymatic machinery to break down the sulfamide (B24259) structure.
The efficiency of biodegradation can be highly variable and depends on environmental conditions such as temperature, pH, moisture, and the presence of a microbial population adapted to the contaminant. researchgate.netnih.gov The degradation half-life (DT50) of a chemical in soil can range from a few days to many years, as seen with the pesticide metaldehyde, whose DT50 varied from 3 to 4,150 days depending on soil conditions. nih.gov While specific biodegradation studies on this compound are lacking, the degradability of polysulfamides—polymers based on sulfamide linkages—has been investigated. Some polysulfamides can be degraded under aqueous conditions, indicating the lability of the sulfamide bond to certain forms of degradation. nih.gov
Table 2: Examples of Microbial Degradation of Related Sulfonamide Compounds
| Compound | Degrading Microorganism | Environment/Conditions | Degradation Efficiency | Reference |
| Sulfamethazine (SM2) | Bacillus cereus J2 | Optimized lab conditions (30 °C, pH 8) | 100% of 50 mg/L in 36 hours | mdpi.com |
| Sulfamethoxazole (SMX) | Bacillus cereus J2 | Mixed system with other sulfonamides | 83.87% degradation in 48 hours | mdpi.com |
| Sulfadiazine (SD) | Bacillus cereus J2 | Mixed system with other sulfonamides | 99.03% degradation in 48 hours | mdpi.com |
Abiotic degradation processes, including photolysis (breakdown by light) and hydrolysis (reaction with water), can also contribute to the transformation of this compound in the environment. researchgate.net
Hydrolysis is a chemical reaction with water that can break down chemical bonds. dtu.dkoecd.org The rate of hydrolysis is often dependent on pH and temperature. researchgate.netoecd.org For some classes of chemicals, hydrolysis is a major degradation pathway in surface waters, groundwater, and moist soils. researchgate.netdtu.dk Research on polysulfamides has shown that polymers derived from aromatic amines can be chemically recycled back to their monomers through hydrolysis, which suggests the N-S bond in the sulfamide group is susceptible to cleavage under certain conditions. nih.gov
Photolysis occurs when a chemical absorbs light energy, leading to its decomposition. researchgate.netenviro.wiki This process is particularly relevant in surface waters and on soil surfaces exposed to sunlight. enviro.wiki The susceptibility of a chemical to direct photolysis depends on its ability to absorb light at wavelengths present in sunlight (primarily >290 nm) and its quantum yield, which is the efficiency of the light-induced reaction. enviro.wikicopernicus.orgcolorado.edu While specific data on the photolytic degradation of this compound are not available, sulfonamides as a class are known to be susceptible to photolysis.
Table 3: Key Abiotic Degradation Processes
| Process | Description | Influencing Factors | Relevance to this compound |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. dtu.dk | pH, temperature, presence of catalysts. oecd.org | The sulfamide bond in related polysulfamides is known to be susceptible to hydrolysis. nih.gov Specific rate data for this compound is unavailable. |
| Photolysis | Degradation of a chemical due to the absorption of light energy. researchgate.net | Light intensity, wavelength, quantum yield of the chemical, presence of photosensitizers. enviro.wikicopernicus.org | Sulfonamides are generally susceptible to photolysis. Specific quantum yield and rate data for this compound are not found. |
Biodegradation Processes
Environmental Risk Assessment Methodologies
Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical on ecosystems. nih.govsintef.no The process for chemicals like pesticides and pharmaceuticals typically involves a tiered approach that compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.govvulcanchem.com
The PEC is an estimate of the concentration of a substance that is expected to be found in various environmental compartments (water, soil, sediment). The PNEC is the concentration below which harmful effects on organisms are unlikely to occur. chemsafetypro.comwikipedia.org The PNEC is usually derived from ecotoxicity data (e.g., LC50, EC50, or NOEC values) from laboratory tests on representative aquatic and terrestrial organisms (e.g., fish, daphnids, algae), to which an assessment factor (or safety factor) is applied to account for uncertainties. chemsafetypro.comeuropa.eu
A risk is generally considered to be of concern if the PEC/PNEC ratio is greater than 1. nih.gov
For this compound, specific ecotoxicity data (such as LC50 for fish or EC50 for daphnids) and derived PNEC values are not available in the reviewed scientific literature. vulcanchem.com However, PNEC values have been established for other sulfonamides. For example, a PNEC for sulfamethoxazole in freshwater has been derived as 2.32 µg/L using a species sensitivity distribution (SSD) approach. frontiersin.org
Table 4: General Framework for Environmental Risk Assessment
| Step | Description | Key Components |
| 1. Hazard Identification | Identifies the potential adverse effects a substance can cause. | Review of ecotoxicity studies (acute and chronic) on various organisms (algae, invertebrates, fish). nih.gov |
| 2. Dose-Response Assessment | Characterizes the relationship between the dose/concentration and the adverse effect. | Determination of NOEC, LOEC, ECx, and LC50 values. chemsafetypro.com |
| 3. Exposure Assessment | Predicts the concentration of the substance in environmental compartments (PEC). | Based on usage patterns, release scenarios, and environmental fate models (partitioning, degradation). nih.gov |
| 4. Risk Characterization | Integrates exposure and effects data to estimate the likelihood of adverse effects. | Calculation of the Risk Quotient (RQ = PEC/PNEC). colorado.edu An RQ > 1 indicates a potential risk. |
Table 5: Ecotoxicity Data for Representative Sulfonamides (for illustrative purposes)
| Organism | Endpoint | Compound | Value | Reference |
| Freshwater Algae | Growth Inhibition | Sulfamethoxazole | EC50 values vary widely depending on species and conditions. | frontiersin.org |
| Daphnia magna (Water flea) | Immobilization (Acute) | 4,4'-methylenebis(cyclohexylamine) (structural analogue) | EC50 = 7.64 mg/L | europa.eu |
| Fish (Leuciscus idus) | Lethality (Acute, 96h) | 4,4'-methylenebis(cyclohexylamine) (structural analogue) | LC50 > 100 mg/L | europa.eu |
| Various | Predicted No-Effect Concentration (PNEC) | Sulfamethoxazole | 2.32 µg/L | frontiersin.org |
Note: The data in this table are for related compounds and are presented to illustrate the types of data used in an ERA. No specific ecotoxicity data for this compound were found.
Remediation Strategies for Environmental Contamination
In the event of environmental contamination with this compound, various remediation strategies could be employed to clean up affected soil and water. The choice of technology depends on the extent and location of the contamination, site-specific conditions, and cost-effectiveness.
For soil contamination , common techniques include:
Excavation and Disposal: The physical removal of contaminated soil to a licensed landfill. This is a rapid but often expensive solution. mdpi.com
Solidification/Stabilization: This method involves adding agents (like cement or proprietary materials) to the soil to immobilize contaminants, reducing their mobility and preventing them from leaching into groundwater. mdpi.comeuropa.eu
Chemical Oxidation: In-situ chemical oxidation (ISCO) uses strong oxidizing agents to chemically destroy contaminants in the soil and groundwater. europa.eu A study on sulfonamides showed that persulfate activation using biochar-based nanomaterials could efficiently degrade multiple sulfonamide antibiotics in soil. env.go.jp
Bioremediation: This approach uses microorganisms to break down pollutants. europa.euagriculturejournals.czBiostimulation involves adding nutrients or oxygen to enhance the activity of native contaminant-degrading microbes, while bioaugmentation involves introducing specific microbial strains known to degrade the target contaminant. nih.gov Given that some bacteria can degrade sulfonamides, bioremediation could be a viable, cost-effective strategy. mdpi.com
For water contamination , treatment methods include:
Activated Carbon Adsorption: Pumping contaminated water through filters containing activated carbon, which effectively adsorbs a wide range of organic compounds. europa.eu
Advanced Oxidation Processes (AOPs): These processes, which include ozonation and UV/H2O2, generate highly reactive hydroxyl radicals that can destroy a broad spectrum of organic contaminants. chemsafetypro.com
Chlorination: While primarily used for disinfection, chlorine can also oxidize and assist in the removal of certain chemical contaminants. ca.gov
Filtration: Methods like slow sand filtration or membrane filtration can remove particulate-bound contaminants and, in some cases, dissolved compounds. chemsafetypro.comca.gov
Table 6: Potential Remediation Strategies for this compound Contamination
| Strategy | Target Medium | Mechanism | Applicability/Considerations |
| Bioremediation | Soil, Water | Microbial degradation of the contaminant. google.com | Potentially effective and low-cost. Success depends on environmental conditions and microbial populations. nih.gov |
| Chemical Oxidation | Soil, Water | Destruction of contaminant via chemical reaction with an oxidant. europa.eu | Can be rapid and effective for a range of organic compounds. May require injection of chemicals into the subsurface. env.go.jp |
| Solidification/Stabilization | Soil | Immobilizes contaminants, reducing leachability. mdpi.com | Does not destroy the contaminant but contains it. Effective for preventing groundwater contamination. |
| Activated Carbon | Water | Adsorption of the contaminant onto carbon media. europa.eu | A common and effective water treatment method for organic pollutants. Requires periodic replacement of carbon. |
Patent Landscape and Intellectual Property Analysis of Diethylsulfamide
Global Patenting Trends and Activities
Patenting activity for diethylsulfamide and its derivatives, while not voluminous, has been consistent, with filings spread across several key industrial nations. Early patents mentioning this compound date back to the mid-20th century, often in the context of dye and pigment manufacturing. For instance, a Swiss patent granted in 1936 described a process for producing a new azo dye by combining diazotized 1-aminobenzene-2-diethylsulfamide with another compound. google.com
An analysis of patent documents indicates a geographical distribution of innovation, with significant filings in the United States, Europe, and Japan. The data from various patent offices, such as the United States Patent and Trademark Office (USPTO) and the European Patent Office (EPO), show that patent applications for chemical compositions and processes often include sulfamide (B24259) derivatives. epo.orguspto.govuspto.gov While specific trend data for this compound is not aggregated in major patent databases, the timeline of individual patent publications suggests periods of focused research in specific application areas.
For example, the late 1970s and 1980s saw patents related to its use as an intermediate in pharmaceuticals and agricultural chemicals. googleapis.comgoogle.com More recent patenting activity involving sulfamide derivatives, including those structurally related to this compound, points towards ongoing research in medicinal chemistry and materials science. nih.govacs.org The global nature of patent filings, often pursued through the Patent Cooperation Treaty (PCT) system, underscores the international interest in the applications of such chemical compounds. atauni.edu.tr
Table 1: Illustrative Historical Patents Referencing this compound or its Derivatives
| Patent Number | Publication Year | Jurisdiction | Brief Description of Invention |
|---|---|---|---|
| CH189801A | 1937 | Switzerland | Process for the production of a new azo dye using 1-aminobenzene-2-diethylsulfamide. google.com |
| US Patent | 1979 | United States | Guanidinothiazole compounds as gastric secretion inhibitors, mentioning this compound as a potential reactant. googleapis.com |
| US Patent | Not specified | United States | Use of N-(Diaminophosphinyl)-N',N'-diethylsulfamide in plant growth mediums. googleapis.com |
| US5756590A | 1998 | United States | Process for the preparation of N-chlorothio-sulfonamides, mentioning N-chlorothio-N,N-diethylsulfamide. google.com |
Key Patent Holders and Research Institutions
A review of patents related to this compound and its derivatives reveals a mix of corporate and academic entities driving innovation. Historically, major chemical and pharmaceutical companies have been the primary assignees of these patents.
Corporate entities such as Allied Corporation (now part of Honeywell), Sankyo Company Limited (now part of Daiichi Sankyo), and Uniroyal Chemical Company (now part of Lanxess) have been granted patents that include this compound or its close derivatives, primarily for applications in agriculture and industrial chemistry. googleapis.comgoogle.comgoogleapis.comgoogle.com.pg In the pharmaceutical sector, companies have explored sulfamide derivatives for their potential therapeutic effects. googleapis.comnih.govnih.govgoogle.com For instance, research into neuropeptide Y Y2 receptor antagonists included N,N-diethylsulfonamide analogues. nih.gov
While specific university-led patents solely focused on this compound are not prominent in the search results, academic research is a crucial driver of innovation in medicinal chemistry and material science, where sulfamide derivatives are of interest. missouri.eduharrityllp.comunimi.itgmu.edu Universities often collaborate with or license their inventions to corporate partners for commercialization. unimi.itgmu.edu The general trend in academic patenting shows a significant contribution from universities in the chemical and pharmaceutical fields. harrityllp.comunimi.it For example, the University of Milan's patent portfolio has a strong focus on the health sector, chemistry, and biology, areas where this compound derivatives could be relevant. unimi.it
Table 2: Examples of Patent Assignees for Inventions Related to this compound and its Derivatives
| Assignee | Patent Example(s) | General Field of Invention |
|---|---|---|
| Allied Corporation | US Patent for N-(Diaminophosphinyl)-N',N'-diethylsulfamide | Agricultural Chemicals googleapis.com |
| Sankyo Company Limited | US4661486A | Agricultural Fungicides google.com.pg |
| Yamanouchi Pharmaceutical Co. | US Patent for Guanidinothiazole compounds | Pharmaceuticals googleapis.com |
| Uniroyal Chemical Company | US5756590A | Industrial Chemicals google.com |
Innovation Hotspots and Emerging Technologies
The patent landscape points to several key areas where this compound and its derivatives have been the focus of innovation. These "hotspots" are primarily in the fields of medicinal chemistry, agrochemicals, and polymer science.
In medicinal chemistry , the sulfamide functional group is recognized for its potential in drug design, often as a bioisosteric replacement for sulfonamides or ureas. nih.gov Patents and research articles describe the synthesis and evaluation of various sulfamide derivatives, including those with diethyl substitutions, for a range of therapeutic targets. nih.govnih.govgoogle.com For example, N,N-diethylsulfonamide analogues have been investigated as potent neuropeptide Y Y2 receptor antagonists. nih.gov The development of novel synthetic methods to create libraries of sulfamide derivatives for screening against biological targets represents an ongoing area of innovation. karger.comx-chemrx.com
In the agrochemical sector, patents have been filed for sulfamide derivatives as fungicides and insecticides. googleapis.comgoogle.com.pg The core structure of sulfamides can be modified to create compounds with specific biocidal activities. These patents often claim a broad class of compounds, with this compound derivatives being one of many possibilities.
A more recent area of innovation is in materials science , particularly in the development of new polymers. Research into polysulfamides, which are analogs of polyureas, has explored their synthesis and properties. acs.org These polymers can have applications in coatings and other advanced materials. nlc-bnc.ca For instance, the coating of microfiltration membranes with polysulfonamides has been investigated to modify their surface properties. nlc-bnc.ca The development of new synthetic routes, such as sulfur(VI) fluoride (B91410) exchange (SuFEx) click polymerization, is enabling the creation of novel polysulfamides with tailored properties. acs.org
Strategic Patenting for Future Research and Development
Strategic patenting is crucial for protecting innovations and securing a competitive advantage. oceantomo.comwipo.intnih.govnih.gov In the context of this compound, a strategic approach to intellectual property would likely focus on several key areas.
One strategy is the use of Markush structures in patent claims. aurorapatents.comwikipedia.org This approach allows an inventor to claim a whole class of related compounds, including various substitutions on a core chemical scaffold. For this compound, this means a patent could cover not just the specific compound but also a range of other N-alkylated and substituted sulfamides, thereby creating a broader protective scope. This is a common practice in pharmaceutical and chemical patenting to prevent competitors from making minor modifications to a patented compound to circumvent the patent. aurorapatents.comwikipedia.org
Another strategic focus is on patenting new synthetic methods . acs.orgharvard.edu A novel and efficient process for producing this compound or its derivatives can be a valuable piece of intellectual property. Such process patents can provide a competitive edge even if the compound itself is already known. harvard.edu For example, a patent could cover a new catalytic system or a more environmentally friendly synthetic route. acs.org
Furthermore, companies and research institutions are likely to file patents on new applications and formulations . murgitroyd.comevonetix.com As research uncovers new biological activities or material properties of this compound derivatives, these new uses can be patented. murgitroyd.com This could include its incorporation into new drug delivery systems, advanced polymer formulations, or novel agrochemical compositions. google.com.pgevonetix.com This strategy extends the commercial life and value of the core chemical entity.
Finally, a forward-looking strategy involves patenting in emerging technological fields . wipo.int As new technologies like advanced materials and targeted therapeutics evolve, there will be opportunities to patent the use of this compound and its derivatives in these new contexts. This requires a proactive approach to research and development, aligning chemical innovation with technological trends. oceantomo.com
Future Research Directions and Unexplored Avenues
Synergistic Approaches in Diethylsulfamide Research
The concept of synergy, where the combined effect of two or more agents is greater than the sum of their individual effects, is a cornerstone of modern therapeutics. nih.govnih.gov While specific synergistic studies involving this compound are not yet prevalent in published literature, this area represents a significant opportunity. Future research could explore the potential of this compound as a component in combination therapies.
One hypothetical avenue is in oncology. Many sulfonamide derivatives exhibit anticancer properties, and combination therapies are standard in cancer treatment to enhance efficacy and overcome resistance. nih.gov Research could be designed to investigate whether this compound, when used alongside established chemotherapeutic agents, could potentiate their effects or resensitize resistant cell lines. Such studies would involve screening this compound against various cancer cell lines, both alone and in combination with other drugs, to identify any synergistic interactions.
Another potential area for synergistic research is in antimicrobial applications. Although the era of sulfonamide antibiotics has been challenged by resistance, combination strategies can revive the utility of older drugs. nih.gov Investigating this compound in concert with other antibiotics could reveal combinations that effectively combat resistant bacterial strains. The rationale is that this compound could potentially inhibit a pathway that, when blocked, makes the pathogen more susceptible to a primary antibiotic.
A hypothetical research matrix for exploring synergistic combinations is presented below.
| Therapeutic Area | Potential Combination Agent | Hypothesized Synergistic Mechanism | Initial Experimental Approach |
|---|---|---|---|
| Oncology | DNA Alkylating Agents (e.g., Temozolomide) | Inhibition of a secondary cellular repair pathway, increasing susceptibility to DNA damage. | In vitro screening against glioblastoma cell lines; combination index (CI) calculation. |
| Antimicrobial | Beta-lactam Antibiotics | Disruption of bacterial cell wall synthesis in conjunction with metabolic stress induced by the sulfamide (B24259). | Checkerboard assays to determine fractional inhibitory concentration (FIC) index against resistant bacterial strains. |
| Anti-inflammatory | NSAIDs (e.g., Ibuprofen) | Dual targeting of complementary inflammatory pathways. | Co-administration in cellular models of inflammation; measurement of inflammatory markers (e.g., cytokines). |
Application in Novel Therapeutic Areas
The sulfamide functional group is a versatile scaffold present in a wide array of medicinally active compounds, suggesting that even simple sulfamides like this compound could harbor unexplored biological activities. nih.gov Future research should focus on screening this compound against a broad range of biological targets to uncover novel therapeutic applications.
A key area of interest is the inhibition of carbonic anhydrases (CAs). The sulfonamide group is a classic zinc-binding function found in numerous CA inhibitors used to treat glaucoma, epilepsy, and other conditions. informaticsjournals.co.inmdpi.com While primary sulfonamides are the most common inhibitors, related structures like sulfamides can also interact with these enzymes. mdpi.com It is a significant unexplored question whether N,N-disubstituted sulfamides like this compound can inhibit specific CA isoforms, particularly those associated with cancer (CA IX and XII). informaticsjournals.co.in A research program could systematically test this compound against the full panel of human CA isoforms.
Furthermore, the broader field of "fragment-based drug discovery" could provide a new context for this compound. Its small, simple structure makes it an ideal fragment that could be identified in initial screens and subsequently elaborated into more potent and selective drug candidates. uh.edu
Potential Unexplored Therapeutic Targets for this compound:
Carbonic Anhydrase Isoforms: Particularly tumor-associated CAs (IX, XII).
Proteases: The sulfamide moiety can act as a bioisostere for amide or ester groups, potentially interacting with the active sites of proteases.
Kinases: Screening against kinase panels could reveal unexpected inhibitory activity.
Ion Channels: Modulatory effects on various ion channels remain uninvestigated.
Advanced Computational and Experimental Integration
The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating chemical and materials research. nih.gov For this compound, this integrated approach is largely an untapped frontier.
Molecular dynamics (MD) simulations, which have been used to study the properties of complex polysulfamides containing this compound units, could be applied to the standalone molecule. researchgate.net Such simulations can provide fundamental insights into its conformational preferences, solvation properties, and interactions with biological macromolecules. acs.org Computational methods like Density Functional Theory (DFT) can be used to calculate electronic properties, which can help in predicting reactivity and potential interaction sites. plos.org
A key future direction would be to use computer-aided drug design (CADD) to explore the potential of the this compound scaffold. nih.gov Docking studies could virtually screen this compound against libraries of protein targets to generate hypotheses for the novel therapeutic applications discussed in the previous section. These computational "hits" would then guide focused experimental testing, creating an efficient discovery cycle. uh.edu
| Computational Method | Research Question for this compound | Potential Outcome | Required Experimental Validation |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | How does this compound interact with water and organic solvents? What are its dominant conformations? | Prediction of solubility, membrane permeability, and conformational energy landscape. | Solubility studies; NMR spectroscopy to determine structure in solution. |
| Density Functional Theory (DFT) | What is the electron distribution and what are the reactive sites on the molecule? | Electrostatic potential maps; prediction of sites for metabolic attack or hydrogen bonding. | Metabolism studies in liver microsomes; co-crystallization with target proteins. |
| Virtual Screening / Docking | Does this compound fit into the binding pockets of known drug targets (e.g., carbonic anhydrases)? | A list of potential protein targets for which this compound has binding affinity. | In vitro enzyme inhibition assays; biophysical binding assays (e.g., SPR, ITC). |
Sustainable Synthesis and Environmental Impact Mitigation
The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes to minimize environmental impact. acs.orgmdpi.com Future research on this compound should prioritize the development of sustainable synthetic routes and a thorough assessment of its environmental footprint.
Traditional methods for synthesizing sulfamides often involve hazardous reagents and solvents. researchgate.net Green chemistry approaches could offer safer and more efficient alternatives. This includes exploring:
Solvent-free reactions: Conducting the synthesis in the absence of volatile organic solvents.
Catalytic methods: Using catalysts to improve reaction efficiency and reduce waste, as opposed to stoichiometric reagents. labdepotinc.com
Renewable feedstocks: Investigating bio-based starting materials for the synthesis. labdepotinc.com
Maximizing Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. acs.org
Beyond synthesis, the environmental fate and potential toxicity of this compound are crucial areas for investigation. Sulfonamides as a class can persist in the environment, and their degradation products may also have biological effects. researchgate.netfrontiersin.org Future studies should address the biodegradability of this compound and the ecotoxicity of both the parent compound and its metabolites. This knowledge is essential for responsible lifecycle management of the chemical. researchgate.net
Comparison of Synthetic Approaches:
| Feature | Traditional Synthesis | Potential Green Synthesis |
|---|---|---|
| Solvents | Often chlorinated solvents or polar aprotics (e.g., Pyridine). researchgate.net | Water, supercritical CO₂, or solvent-free conditions. researchgate.net |
| Reagents | Use of stoichiometric and often hazardous reagents (e.g., Sulfuryl chloride). researchgate.net | Catalytic systems (e.g., metal or enzyme catalysts). acs.org |
| Energy | Often requires heating or cooling to control reactions. | Methods designed to operate at ambient temperature and pressure. acs.org |
| Waste | Can generate significant amounts of waste (low atom economy). acs.org | High atom economy, recyclable catalysts, and biodegradable byproducts. |
Q & A
Q. What integrative approaches combine cheminformatics and wet-lab experiments to explore this compound’s structure-activity relationships (SAR)?
- Methodological Answer:
- Cheminformatics : QSAR models (e.g., Random Forest, SVM) trained on PubChem BioAssay data.
- Wet-Lab Validation : Parallel synthesis of derivatives with modified alkyl chains or sulfonamide substituents, followed by bioactivity screening.
- Data Integration : Use KNIME or Pipeline Pilot to correlate computational predictions with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
